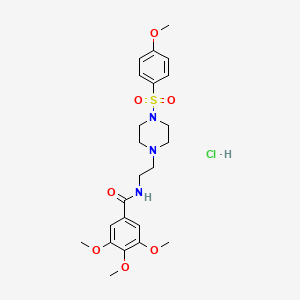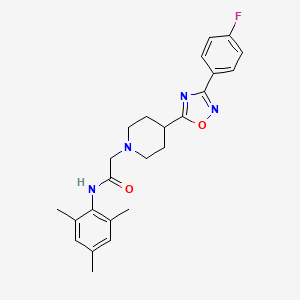![molecular formula C22H15ClFN7O B2512466 N-(1-(1-(3-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)-3-氟苯甲酰胺 CAS No. 1005953-72-9](/img/structure/B2512466.png)
N-(1-(1-(3-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)-3-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is a compound with significant potential across various scientific fields due to its complex structure and biological activity. This compound, being part of the pyrazolopyrimidine family, is characterized by its multi-ring system, combining pyrazole and pyrimidine moieties, which contribute to its diverse reactivity and interaction with biological targets.
科学研究应用
- Chemistry::
Catalysis: This compound can serve as a catalyst or a catalyst precursor in organic reactions.
Material Science: Its derivatives can be explored for use in the creation of new materials with unique properties.
- Biology::
Molecular Probes: It can be used as a probe to study biological systems, given its ability to interact with various biomolecules.
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions, aiding in the study of enzyme mechanisms.
- Medicine::
Drug Development: Due to its complex structure, it holds promise for the development of new pharmaceuticals, particularly for targeting specific molecular pathways.
Diagnostic Agents: It could be explored for use in diagnostic imaging or as a marker in various assays.
- Industry::
Agriculture: Its derivatives may be used as pesticides or herbicides.
Polymer Science: Potential applications in the development of new polymers with advanced properties.
作用机制
Target of Action
The primary target of the compound N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide interacts with its target Akt kinases by inhibiting their activity . This inhibition is achieved through an ATP-competitive mechanism , which means the compound competes with ATP for binding to the kinase, thus preventing the phosphorylation process that Akt kinases would normally perform .
Biochemical Pathways
By inhibiting Akt kinases, N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide affects several biochemical pathways. The most significant of these is the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression, growth, and survival . Inhibition of Akt leads to a decrease in the phosphorylation of downstream biomarkers, disrupting the normal functioning of this pathway .
Pharmacokinetics
The compound N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . These properties suggest that the compound has a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which impacts its bioavailability .
Result of Action
The molecular and cellular effects of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide’s action include a decrease in the phosphorylation of Akt and downstream biomarkers . This leads to the inhibition of tumor growth, as demonstrated in a breast cancer xenograft model .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide involves several key steps:
Step 1: Synthesis of the 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine intermediate. This typically involves a cyclization reaction using 3-chlorobenzylamine and appropriate pyrazole derivatives under specific conditions.
Step 2: Introduction of the methyl group at the 3rd position on the pyrazole ring. This often requires selective methylation using reagents like methyl iodide in the presence of a base.
Step 3: Coupling the 3-fluorobenzoyl chloride with the prepared pyrazolo[3,4-d]pyrimidine intermediate to form the final compound. This acylation reaction is typically performed using a base such as triethylamine.
Industrial Production Methods: Industrial scale production would necessitate optimization of the above synthetic routes to improve yield and purity while ensuring cost-effectiveness and scalability. This involves:
Optimization of reaction conditions: Such as temperature, solvent, and reagent concentrations.
Implementation of continuous flow chemistry: For more efficient synthesis.
Purification steps: Including recrystallization or chromatography to ensure the final product meets quality standards.
化学反应分析
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions at various positions on the pyrazole ring, especially at the methyl group.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings provide sites for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions depend on the substituents; common reagents include halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products: The products of these reactions can include modified pyrazolopyrimidines, with different substituents or functional groups, leading to potentially new derivatives with varied biological activities.
相似化合物的比较
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is unique due to its specific substitution pattern and ring structure, which distinguishes it from other pyrazolopyrimidine derivatives. Similar compounds include:
1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl-amine : Lacks the fluorobenzamide component.
**3-methyl-1
属性
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN7O/c1-13-8-19(28-22(32)14-4-2-6-16(24)9-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-3-5-15(23)10-17/h2-12H,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWILDBTBIDGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2512385.png)
![2-(4-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2512386.png)

![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]propanamide](/img/structure/B2512388.png)
![1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2512389.png)
![2-Chloro-1-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)propan-1-one](/img/structure/B2512391.png)

![N-({4-cyclohexyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide](/img/structure/B2512397.png)

![N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2512399.png)
![N-(propan-2-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2512401.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2512402.png)
![2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2512404.png)
![4-{[(3-methoxyphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2512406.png)
